molecular formula C9H5FOS B13008492 4-Fluorobenzo[b]thiophene-2-carbaldehyde

4-Fluorobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B13008492
M. Wt: 180.20 g/mol
InChI Key: DGMXKGSZWIOWJL-UHFFFAOYSA-N
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Description

4-Fluorobenzo[b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C9H5FOS and a molecular weight of 180.20 g/mol . It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 4-position and an aldehyde group at the 2-position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzo[b]thiophene-2-carbaldehyde typically involves the fluorination of benzo[b]thiophene derivatives followed by formylation. One common method includes the use of 4-fluorobenzo[b]thiophene as a starting material, which undergoes a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Fluorobenzo[b]thiophene-2-carboxylic acid.

    Reduction: 4-Fluorobenzo[b]thiophene-2-methanol.

    Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carbaldehyde: Lacks the fluorine substitution, which may result in different reactivity and biological activity.

    4-Chlorobenzo[b]thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic properties and reactivity.

    4-Methylbenzo[b]thiophene-2-carbaldehyde: Contains a methyl group instead of fluorine, affecting its steric and electronic characteristics.

Uniqueness

4-Fluorobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can influence the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in the synthesis of pharmaceuticals and other advanced materials.

Properties

IUPAC Name

4-fluoro-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMXKGSZWIOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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